Treosulfan

Overview

Description

Treosulfan is a bifunctional alkylating agent used primarily in the conditioning treatment before allogeneic hematopoietic stem cell transplantation. It is known for its ability to clear bone marrow and make room for transplanted cells to produce healthy blood cells. This compound is converted into active epoxide compounds in the body, which kill rapidly dividing cells by attaching to their DNA .

Mechanism of Action

Target of Action

Treosulfan is primarily targeted at cells that develop rapidly, such as bone marrow cells . It is particularly effective against primitive and committed hematopoietic progenitor cells, T and NK cells .

Mode of Action

This compound is a prodrug, which means it is initially inactive and is converted into an active form within the body . It undergoes a spontaneous, pH-dependent conversion to active epoxide compounds . These compounds exert their cytotoxic activity through alkylation of the DNA and other biological molecules . This interaction with DNA disrupts the normal cell division process, leading to cell death .

Biochemical Pathways

The primary biochemical pathway involved in this compound’s action is the DNA alkylation process . The active epoxide compounds formed from this compound interact with DNA, causing damage and preventing the cells from dividing properly . This leads to cell death, particularly in rapidly dividing cells like those found in the bone marrow .

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. It is rapidly distributed in the body . The conversion of this compound to its active compounds is non-enzymatic and highly dependent on pH and temperature . The elimination of the prodrug involves a highly pH- and temperature-sensitive nonenzymatic conversion to the active monoepoxide, glomerular filtration, and tubular reabsorption . The terminal half-life of this compound is approximately 2 hours , and its clearance rate is 150-300 mL/min .

Result of Action

The primary result of this compound’s action is the depletion of stem cells and broad antineoplastic effects . By damaging the DNA of rapidly dividing cells, this compound prevents these cells from proliferating. This leads to a reduction in the cellularity of primary and secondary lymphatic organs . In the context of a bone marrow transplant, this ‘conditioning’ effect helps clear the bone marrow and make room for the transplanted cells .

Biochemical Analysis

Biochemical Properties

Treosulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide { (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide { (2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} . These active metabolites of this compound are responsible for its cytotoxic properties .

Cellular Effects

In the body, this compound is converted into other compounds called epoxides which kill cells, especially cells that develop rapidly such as bone marrow cells, by attaching to their DNA while they are dividing . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active metabolites, which are formed in a pH and temperature-dependent reaction . These metabolites kill cells by attaching to their DNA while they are dividing .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that this compound has advantages in terms of dose of administration, lower incidence of sinusoidal obstruction syndrome, and lower neurotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A population pharmacokinetic model has been developed that allows the prediction of this compound and its active metabolites’ concentrations in rat plasma and brain .

Metabolic Pathways

This compound is converted spontaneously (non-enzymatically) into its active compounds . This conversion is a highly pH- and temperature-sensitive nonenzymatic process .

Transport and Distribution

This compound and its active metabolites are rapidly distributed in the body . Both this compound and its active metabolites poorly penetrate the blood–brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

Treosulfan can be synthesized using sodium borohydride and iodine as reducing agents. This method is considered less hazardous and more convenient compared to traditional reagents . The process involves the reduction of intermediate compounds to obtain this compound in high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced as a powder for solution for infusion. The powder is reconstituted to create a solution containing 50 mg of this compound per mL . The production process is carefully controlled to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Treosulfan undergoes several types of chemical reactions, including:

Oxidation: Conversion to active epoxide compounds.

Reduction: Involves reducing agents like sodium borohydride.

Substitution: Alkylation of DNA and other biological molecules.

Common Reagents and Conditions

- pH-dependent conversion to epoxides.

Reduction: Sodium borohydride and iodine.

Substitution: Alkylation reactions occur spontaneously in the body.

Major Products Formed

The major products formed from these reactions are active epoxide compounds, such as (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate and L-diepoxibutane .

Scientific Research Applications

Treosulfan has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions.

Biology: Investigated for its effects on rapidly dividing cells and its potential as an immunosuppressive agent.

Medicine: Primarily used in conditioning treatments before stem cell transplantation. .

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Comparison with Similar Compounds

Similar Compounds

Busulfan: Another alkylating agent used in conditioning treatments before stem cell transplantation.

Melphalan: An alkylating agent used in chemotherapy.

Uniqueness of Treosulfan

This compound is unique due to its pH-dependent conversion to active epoxide compounds, which allows for targeted cell killing. It is considered less toxic and more effective in certain conditioning regimens compared to busulfan .

This compound’s ability to clear bone marrow and its broad antineoplastic effects make it a valuable compound in both clinical and research settings.

Biological Activity

Treosulfan is an alkylating agent primarily used in chemotherapy, particularly for hematological malignancies and solid tumors. Its biological activity has been extensively studied, revealing its mechanisms of action, efficacy in various cancer types, and potential advantages over other conditioning agents like busulfan. This article synthesizes findings from diverse studies, highlighting this compound's cytotoxic effects, pharmacological properties, and clinical applications.

This compound exerts its therapeutic effects through the formation of reactive metabolites that lead to DNA alkylation. The primary active metabolites include monoepoxide and diepoxide forms, which interact with DNA to induce interstrand crosslinks and chromosomal aberrations, ultimately leading to apoptosis in cancer cells . The predictable pharmacokinetic profile of this compound allows for effective dosing strategies in clinical settings.

Cytotoxic Activity

Numerous studies have investigated the cytotoxic effects of this compound across various cancer cell lines:

- Study on Pancreatic Cancer : In a study involving pancreatic cancer cell lines (Panc-1, MIA PaCa-2, Capan-2), this compound demonstrated potent cytotoxicity. The IC50 values were determined to be 3.6 μg/ml for Panc-1, 1.8 μg/ml for MIA PaCa-2, and 2.1 μg/ml for Capan-2. At concentrations of 100 μg/ml, nearly 100% cytotoxicity was observed .

| Cell Line | IC50 (μg/ml) |

|---|---|

| Panc-1 | 3.6 |

| MIA PaCa-2 | 1.8 |

| Capan-2 | 2.1 |

- Combination Therapies : this compound has shown synergistic effects when combined with other chemotherapeutic agents such as gemcitabine and radiation therapy. In contrast, antagonistic interactions were noted when combined with 5-fluorouracil (5-FU) at certain concentrations .

Pivotal Studies

Recent pivotal studies have compared this compound with other conditioning agents like busulfan:

- A phase 3 trial indicated that this compound resulted in superior event-free survival (EFS) and overall survival (OS) rates compared to reduced-intensity conditioning (RIC) with busulfan in older patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The study reported a 36-month OS rate of 66.8% for this compound versus 56.3% for busulfan .

Pediatric Applications

This compound has also been evaluated in pediatric populations:

- A randomized trial showed that this compound conditioning resulted in a freedom from transplantation-related mortality (TRM) of 100%, compared to 90% for busulfan. Overall survival rates were also higher in the this compound group (96.1% vs. 88%) after a follow-up period .

Adverse Effects

This compound is noted for its limited non-hematologic toxicity compared to traditional agents like cyclophosphamide or busulfan, making it a favorable option for patients requiring conditioning before hematopoietic stem cell transplantation . However, some studies reported similar rates of grade III adverse events between this compound and busulfan groups .

Case Studies

Several case studies have documented the successful application of this compound in various malignancies:

- Recurrent Ovarian Carcinoma : A multicenter study highlighted the effectiveness of this compound as a treatment option for recurrent ovarian carcinoma, demonstrating comparable efficacy between intravenous and oral administration routes .

- Neuroblastoma and Ewing's Sarcoma : this compound-based high-dose chemotherapy has been utilized in treating neuroblastoma and Ewing's sarcoma, showcasing its role in pediatric oncology .

Properties

IUPAC Name |

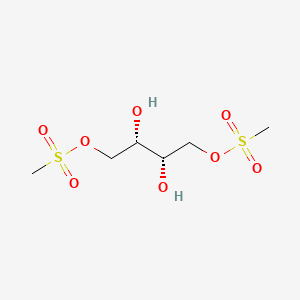

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Treosulphan?

A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]

Q2: What are the downstream effects of Treosulphan's interaction with DNA?

A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]

Q3: What is the molecular formula and weight of Treosulphan?

A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]

Q4: Is there any spectroscopic data available for Treosulphan?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.

Q5: How stable are Treosulphan solutions used in in vitro assays?

A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []

Q6: What are the main clinical applications of Treosulphan?

A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]

Q7: How does Treosulphan compare to Busulfan in conditioning regimens?

A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]

Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?

A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]

Q9: What are the potential toxicities associated with Treosulphan?

A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]

Q10: What are the future research directions for Treosulphan?

A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []

Q11: What resources are available for researchers studying Treosulphan?

A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.